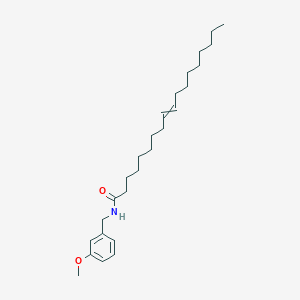

N-(3-Methoxybenzyl)oleamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKZIKHBSPDWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxybenzyl)oleamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide is a synthetic macamide analog that has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to the endogenous cannabinoid anandamide (B1667382), this compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, suggesting potential for neuroprotective and anticonvulsant effects. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation. Two primary and effective routes are detailed below.

Method 1: Amidation of Methyl Oleate (B1233923)

This method involves a two-step process starting from the readily available oleic acid. First, oleic acid is esterified to methyl oleate, which is then subsequently amidated with 3-methoxybenzylamine (B130926).

Experimental Protocol:

-

Step 1: Esterification of Oleic Acid. In a round-bottom flask, dissolve oleic acid in anhydrous methanol (B129727). Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl oleate.

-

Step 2: Amidation of Methyl Oleate. In a separate reaction vessel, dissolve methyl oleate and 3-methoxybenzylamine in anhydrous methanol. Add a catalytic amount of sodium methoxide. Reflux the mixture for several hours, again monitoring by TLC. After the reaction is complete, cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid. Remove the methanol under reduced pressure. Extract the product with an organic solvent such as dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude this compound can be purified by column chromatography on silica (B1680970) gel.

Method 2: Direct Amide Coupling of Oleic Acid

This method provides a more direct route to the target compound by coupling oleic acid with 3-methoxybenzylamine using a carbodiimide (B86325) coupling agent, often in the presence of a catalyst.

Experimental Protocol:

-

To a stirred solution of oleic acid in an anhydrous solvent such as dichloromethane, add 3-methoxybenzylamine. To this mixture, add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by TLC. Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[1]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques. While specific experimental data is not widely published, the expected characterization data based on its chemical structure and data from analogous compounds are summarized below. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₃NO₂ | [3][4][5] |

| Molecular Weight | 401.63 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Purity (by LCMS) | >99% (typical for commercial standards) | [2] |

Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: ~7.25 (t, 1H, Ar-H), ~6.80-6.90 (m, 3H, Ar-H), ~5.35 (m, 2H, -CH=CH-), ~5.80 (br s, 1H, NH), ~4.40 (d, 2H, -NH-CH₂-Ar), ~3.80 (s, 3H, -OCH₃), ~2.20 (t, 2H, -CO-CH₂-), ~2.00 (m, 4H, allylic CH₂), ~1.60 (m, 2H, β-CH₂ to CO), ~1.30 (br s, 20H, aliphatic CH₂), ~0.90 (t, 3H, terminal CH₃). |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: ~173.0 (C=O), ~160.0 (Ar-C-OCH₃), ~140.0 (Ar-C), ~130.0 (-CH=CH-), ~129.5 (Ar-CH), ~120.0 (Ar-CH), ~113.0 (Ar-CH), ~55.2 (-OCH₃), ~43.0 (-NH-CH₂-), ~36.0 (-CO-CH₂-), ~32.0-22.0 (aliphatic CH₂), ~14.1 (terminal CH₃). |

| FT-IR | Predicted characteristic absorption bands (ν, cm⁻¹): ~3300 (N-H stretch), ~3005 (C-H stretch, aromatic and vinylic), ~2925, ~2855 (C-H stretch, aliphatic), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1260 (C-O stretch, aryl ether).[6] |

| Mass Spectrometry | Predicted m/z fragments: 401.3 (M⁺), 282.3 (M - C₈H₉O)⁺, 121.1 (C₈H₉O)⁺, 107.1 (C₇H₇O)⁺. The fragmentation would likely involve cleavage of the amide bond.[7] |

Biological Activity and Signaling Pathway

This compound is recognized for its inhibitory action on fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the synaptic levels of AEA. This enhancement of endocannabinoid signaling is associated with a range of physiological effects, including neuroprotection and anticonvulsant activity.

FAAH Inhibition Signaling Pathway

The mechanism of action involves the non-competitive inhibition of FAAH, which prevents the hydrolysis of anandamide. The elevated levels of anandamide are then available to activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that can modulate neurotransmission and cellular processes.

Experimental Workflow for Synthesis and Characterization

The overall process for the synthesis and characterization of this compound is outlined in the following workflow diagram.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the endocannabinoid system. The synthetic routes outlined in this guide are robust and adaptable for laboratory-scale production. While detailed, publicly available characterization data is limited, the predicted spectroscopic profiles provide a solid foundation for the identification and confirmation of the synthesized compound. Further research into the pharmacological properties and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 883715-21-7 [sigmaaldrich.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | Axios Research [axios-research.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of N-(3-Methoxybenzyl)oleamide

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methoxybenzyl)oleamide

Abstract

This compound, also known as MAC 18:1, is a member of the macamide family of compounds, which are naturally occurring lipid mediators found in the Peruvian plant Lepidium meyenii (maca).[1][2] Structurally similar to the endogenous cannabinoid anandamide, this compound has garnered significant interest within the scientific community for its potential neuroprotective and anticonvulsant properties.[3][4] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and an examination of its biological activity, focusing on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a lipophilic molecule characterized by a long-chain fatty acid (oleic acid) linked to a methoxy-substituted benzyl (B1604629) group via an amide bond.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₃NO₂ | [2][5][6][7][8][9] |

| Molecular Weight | 401.63 g/mol | [2][5][6][7][8] |

| CAS Number | 883715-21-7 | [5][7] |

| Appearance | Colorless to light yellow liquid/oil | [5][8] |

| Purity | Typically ≥97-99% (by HPLC/LCMS) | [2][5][6][8] |

| IUPAC Name | (9Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide | [5][7] |

| InChI Key | ZMKZIKHBSPDWEF-KHPPLWFESA-N | |

| Solubility | Soluble in organic solvents such as DMSO and PEG300.[1] Out-of-range values of logP, logD, and logS suggest greater solubility in non-polar environments.[3] | |

| Storage Conditions | Store at 2-8°C, protected from light.[6] For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[1][5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the amidation of oleic acid or its derivatives with 3-methoxybenzylamine (B130926). The following protocol is adapted from a similar synthesis of N-[2-(4-methoxyphenyl)ethyl]oleamide.[10]

Materials:

-

Oleoyl (B10858665) chloride (or oleic acid with a coupling agent like DCC)

-

3-methoxybenzylamine

-

Anhydrous solvent (e.g., dichloromethane (B109758), THF)

-

Triethylamine (B128534) or other non-nucleophilic base

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve oleoyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 3-methoxybenzylamine and triethylamine in anhydrous dichloromethane.

-

Slowly add the oleoyl chloride solution to the amine solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, often showing a purity of 99% or higher.[6][8]

-

Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure, ensuring consistency with the expected arrangement of protons and carbons.[5][8]

Biological Activity and Signaling Pathway

This compound is recognized for its activity within the endocannabinoid system.[3][4] Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endogenous cannabinoid anandamide.[3][4][11]

By inhibiting FAAH, this compound increases the synaptic levels of anandamide, which can then exert its neuroprotective, analgesic, and anti-inflammatory effects through activation of cannabinoid receptors (CB1 and CB2).[3][11] This mechanism is believed to underlie the observed anticonvulsant effects of this macamide in preclinical studies.[3][4]

The workflow for the synthesis, purification, and analysis of this compound is a systematic process to ensure the desired compound is produced with high purity and its biological activity is confirmed.

Conclusion

This compound is a promising bioactive lipid with well-defined physicochemical properties. Its ability to inhibit the FAAH enzyme highlights its therapeutic potential, particularly in the context of neurological disorders such as epilepsy.[3][4] The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this compound, facilitating further research into its pharmacological effects and potential applications in drug development. The continued investigation of this compound and other macamides is crucial for unlocking their full therapeutic value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | CAS No- 883715-21-7 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound [albtechnology.com]

- 9. This compound | Axios Research [axios-research.com]

- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 11. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Methoxybenzyl)oleamide mechanism of action

An In-depth Technical Guide on the Mechanism of Action of N-(3-Methoxybenzyl)oleamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic macamide, has emerged as a promising therapeutic agent with demonstrated neuroprotective, anticonvulsant, and potential anti-inflammatory and analgesic properties. Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of endocannabinoids. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: FAAH Inhibition

The principal molecular target of this compound is Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a serine hydrolase responsible for the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound leads to an accumulation of anandamide and other fatty acid amides, thereby potentiating their signaling.[2][4]

The inhibition of FAAH by this compound is characterized as time-dependent, suggesting a mechanism that is likely irreversible or slowly reversible.[1] In silico molecular modeling studies support this, proposing a "plugging" effect on the membrane access channel to the active site of the FAAH enzyme.[2] This mode of inhibition is selective, as the compound has been shown to not significantly inhibit monoacylglycerol lipase (B570770) (MAGL), another important enzyme in the endocannabinoid system.[1]

Signaling Pathway of FAAH Inhibition

The primary signaling cascade initiated by this compound is the enhancement of endocannabinoid signaling, particularly through the potentiation of anandamide's effects on cannabinoid receptor 1 (CB1). The increased levels of anandamide in the synaptic cleft lead to greater activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release, producing a range of physiological effects.

Potential Secondary Mechanisms of Action

While FAAH inhibition is the most well-documented mechanism, the structural similarity of this compound to other bioactive lipids, particularly oleamide (B13806), suggests the possibility of additional targets.

Cannabinoid Receptors (CB1 and CB2)

The oleamide backbone of the molecule is known to interact directly with cannabinoid receptors. Oleamide has been shown to be a full agonist of the CB1 receptor, though with lower affinity than anandamide.[1][5][6] However, it is important to note that some studies have reported conflicting data on oleamide's direct CB1 activity. Furthermore, replacing the arachidonyl tail of anandamide with an oleyl group has been associated with low affinity for both CB1 and CB2 receptors.[7] To date, there is no direct evidence of this compound binding to and activating cannabinoid receptors independently of its FAAH-inhibiting activity.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The presence of a methoxybenzyl group, a common moiety in vanilloid compounds, raises the possibility of interaction with the TRPV1 receptor.[8][9][10] The oleamide structure itself has been implicated in modulating TRPV1. However, direct experimental evidence for the interaction of this compound with TRPV1 channels is currently lacking.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compound, oleamide.

| Compound | Assay | Target | Value | Species | Reference |

| This compound | Anticonvulsant Activity | In vivo | ED50: 9.1 - 12.0 mg/kg | Rat | [2] |

| Oleamide | Radioligand Binding | CB1 Receptor | Ki: 1.14 µM | Rat | [1][5] |

| Oleamide | Radioligand Binding | CB1 Receptor | Ki: 8.13 µM | Human | [1][5] |

| Oleamide | [35S]GTPγS Binding | CB1 Receptor | EC50: 1.64 µM | Rat | [5] |

Note: Data for oleamide is provided for context due to structural similarity; these values may not be representative of this compound's activity.

Experimental Protocols

In Vivo Anticonvulsant Activity Assessment

This protocol outlines the methodology used to evaluate the anticonvulsant effects of this compound in a rat model of epilepsy.[2][11][12]

Procedure:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

-

Grouping: Rats are randomly assigned to different groups: vehicle control, this compound treated groups (at various doses), and positive control groups (e.g., diazepam, carbamazepine).

-

Drug Administration: this compound or control substances are administered via intraperitoneal (i.p.) injection.

-

Seizure Induction: After a specified pretreatment time, seizures are induced by an i.p. injection of pilocarpine.

-

Behavioral Monitoring: Animals are observed for a set period for the onset and severity of seizures.

-

Scoring: Seizure severity is quantified using the Racine scale.

-

Data Analysis: The anticonvulsant effect is determined by comparing seizure scores, latency to the first seizure, and survival rates between the treated and control groups.

FAAH Inhibition Assay (General Protocol)

While a specific protocol for this compound is not detailed in the reviewed literature, a general fluorescence-based assay for screening FAAH inhibitors is described.[13]

Principle:

The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The cleavage of the substrate releases a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme activity.

Materials:

-

FAAH enzyme preparation (e.g., rat brain microsomes)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Assay buffer

-

Test compound (this compound) and controls

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Enzyme and Substrate Preparation: Prepare working solutions of the FAAH enzyme and the fluorogenic substrate in the assay buffer.

-

Assay Reaction: In a microplate, combine the FAAH enzyme preparation with either the test compound, a known inhibitor (positive control), or vehicle (negative control).

-

Incubation: Incubate the mixture for a specified time to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 340-360 nm, Em: 450-465 nm).

-

Data Analysis: Calculate the rate of reaction for each condition. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. IC50 values can be calculated from the dose-response curve.

Summary and Future Directions

This compound is a promising neuromodulatory agent with a primary mechanism of action centered on the inhibition of FAAH. This leads to an enhancement of endocannabinoid signaling, which is believed to underlie its observed anticonvulsant and neuroprotective effects. While the potential for off-target effects on CB1 and TRPV1 receptors exists due to its structural characteristics, further research is required to substantiate these interactions.

For drug development professionals, the key areas for future investigation should include:

-

Quantitative Pharmacokinetics and Pharmacodynamics: Detailed studies to determine the IC50 and Ki values for FAAH inhibition, as well as the in vivo pharmacokinetic profile of the compound.

-

Target Specificity: Comprehensive screening against a panel of receptors and enzymes to confirm its selectivity for FAAH.

-

In Vivo Efficacy: Expansion of in vivo studies to models of inflammatory and neuropathic pain to explore its analgesic potential.

-

Mechanism of Sustained Action: Elucidation of the precise molecular interactions that lead to its time-dependent and potentially irreversible inhibition of FAAH.

A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising preclinical candidate to a potential therapeutic agent.

References

- 1. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

N-(3-Methoxybenzyl)oleamide: A Technical Overview of its Function as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide is a synthetic macamide, a class of compounds originally isolated from the Maca plant (Lepidium meyenii). It has garnered significant interest within the scientific community for its potential as a modulator of the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). This enzyme is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382). By inhibiting FAAH, this compound elevates the levels of these neuroactive lipids, suggesting therapeutic potential in a range of neurological disorders. This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and memory. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within the ECS, responsible for the hydrolytic degradation of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA). Inhibition of FAAH presents an attractive therapeutic strategy, as it enhances the endogenous tone of anandamide, thereby potentiating its beneficial effects without the adverse effects associated with direct cannabinoid receptor agonists.

This compound has emerged as a noteworthy FAAH inhibitor. Structurally similar to anandamide, it is being investigated for its neuroprotective and anticonvulsant properties. This document consolidates the available technical data on this compound, offering a detailed resource for researchers and drug development professionals.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro FAAH Inhibitory Activity

| Compound | Target | IC50 (µM) | Ki (µM) | Notes | Reference(s) |

| This compound | Human FAAH | 10-17 (range for most potent macamides) | Not Reported | A specific IC50 value for this compound is not available in the reviewed literature. It is classified among the most potent macamides. | [1] |

| N-Benzyl-oleamide | Human FAAH | 7.9 | Not Reported | A structurally related macamide lacking the methoxy (B1213986) group. | [2][3] |

| N-(3-Methoxybenzyl)linoleamide | Human FAAH | Potent Inhibitor | Not Reported | A closely related macamide with a linoleoyl instead of an oleoyl (B10858665) chain. Showed time-dependent inhibition. | [4] |

Table 2: In Vivo Anticonvulsant Activity of this compound in a Rat Pilocarpine-Induced Seizure Model

| Parameter | Value (mg/kg) | Administration Route | Animal Model | Reference(s) |

| ED50 (0.5 h) | 12.0 | Intraperitoneal | Male Sprague Dawley Rat | [5] |

| ED50 (1.0 h) | 10.5 | Intraperitoneal | Male Sprague Dawley Rat | [5] |

| ED50 (2.0 h) | 9.1 | Intraperitoneal | Male Sprague Dawley Rat | [5] |

| Effective Doses | 20.0, 25.0, 30.0 | Intraperitoneal | Male Sprague Dawley Rat | Doses that significantly relieved the number and severity of seizures. |

Table 3: Predicted ADMET Properties of this compound

| Parameter | Prediction | Method | Reference(s) |

| Caco-2 Permeability | High | In silico (ADMETlab 3.0) | [3] |

| MDCK Permeability | High | In silico (ADMETlab 3.0) | [3] |

| Human Intestinal Absorption (HIA) | High | In silico (ADMETlab 3.0) | [3] |

| P-glycoprotein (P-gp) Substrate | No | In silico (ADMETlab 3.0) | [3] |

| P-glycoprotein (P-gp) Inhibitor | Partially Inhibitory | In silico (ADMETlab 3.0) | [3] |

| Blood-Brain Barrier (BBB) Penetration | Optimal | In silico (ADMETlab 3.0) | [3] |

| CYP1A2 Substrate | No | In silico (ADMETlab 3.0) | [3] |

| CYP2C19 Substrate | No | In silico (ADMETlab 3.0) | [3] |

| CYP3A4 Substrate | No | In silico (ADMETlab 3.0) | [3] |

| Human Hepatotoxicity | No | In silico (ADMETlab 3.0) | [3] |

| Carcinogenicity | No | In silico (ADMETlab 3.0) | [3] |

| Acute Oral Toxicity (Rat) | No | In silico (ADMETlab 3.0) | [3] |

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway and FAAH Inhibition

FAAH inhibition by this compound leads to an accumulation of anandamide (AEA) in the synaptic cleft. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that can modulate neurotransmitter release and neuronal excitability.

Experimental Workflow for In Vivo Anticonvulsant Studies

The anticonvulsant effects of this compound were evaluated using a pilocarpine-induced status epilepticus model in rats. The workflow involves animal preparation, induction of seizures, treatment, and behavioral observation.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against FAAH.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC-AA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in FAAH Assay Buffer. Prepare a solution of FAAH enzyme and FAAH substrate in the same buffer.

-

Assay Setup: To the wells of the 96-well plate, add the following:

-

Test Wells: FAAH Assay Buffer, test compound solution, and FAAH enzyme solution.

-

Control Wells (100% activity): FAAH Assay Buffer, solvent control, and FAAH enzyme solution.

-

Blank Wells (no enzyme): FAAH Assay Buffer and test compound solution.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for a defined period (e.g., 30 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the control wells. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Pilocarpine-Induced Status Epilepticus in Rats

This protocol outlines the in vivo model used to assess the anticonvulsant properties of this compound.[5]

Animals:

-

Male Sprague Dawley rats (250-300 g)

Materials:

-

Pilocarpine hydrochloride

-

This compound

-

Vehicle control (e.g., saline with a co-solvent)

-

Positive controls (e.g., diazepam, carbamazepine)

-

Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)

Procedure:

-

Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.

-

Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (350 mg/kg, i.p.).

-

Behavioral Observation: Continuously monitor the animals for seizure activity and score the severity using the Racine scale (Stage 1: Mouth and facial movements; Stage 5: Rearing and falling with tonic-clonic seizures). SE is considered to be established when an animal exhibits continuous seizures at Stage 4 or 5 for at least 30 minutes.

-

Treatment: Once SE is established, administer this compound at various doses (e.g., 5, 10, 15, 20, 25, 30 mg/kg, i.p.), vehicle, or positive controls.

-

Post-treatment Monitoring: Continue to observe and score seizure severity at regular intervals (e.g., 0.25, 0.5, 1.0, and 2.0 hours post-treatment).

-

Data Analysis: Calculate the percentage of seizure inhibition for each treatment group compared to the vehicle control. Determine the median effective dose (ED50) at different time points. Monitor and record the survival rate for each group.

Conclusion

This compound is a promising FAAH inhibitor with demonstrated in vivo anticonvulsant activity. Its favorable predicted ADMET profile suggests good drug-like properties. While specific in vitro IC50 data for FAAH inhibition remains to be fully elucidated, the available information on structurally similar compounds and its in vivo efficacy strongly support its mechanism of action through the enhancement of endocannabinoid signaling. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential for epilepsy and other neurological disorders. This technical guide provides a foundational resource for scientists and researchers to inform future studies and drug development efforts centered on this intriguing molecule.

References

- 1. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Structural and Functional Relationship of N-(3-Methoxybenzyl)oleamide and Anandamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural similarity between the endogenous cannabinoid anandamide (B1667382) (AEA) and the synthetic macamide, N-(3-Methoxybenzyl)oleamide. It explores the known biological activities of both compounds, with a particular focus on their interaction with the endocannabinoid system. While anandamide is a well-characterized agonist of cannabinoid receptors and a substrate for fatty acid amide hydrolase (FAAH), this compound is primarily recognized for its potential as a FAAH inhibitor. This guide compiles available quantitative data, details relevant experimental protocols, and presents key signaling pathways to facilitate further research and drug development in this area. A notable gap in the current literature is the lack of direct comparative studies and specific binding and inhibitory values for this compound, highlighting a critical area for future investigation.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes.[1] Its discovery was spurred by the identification of the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the subsequent characterization of its endogenous ligands, the endocannabinoids.[2] The most well-studied of these is N-arachidonoylethanolamine, or anandamide, a name derived from the Sanskrit word for "bliss."[2]

Anandamide's biological effects are primarily mediated through its interaction with cannabinoid receptors CB1 and CB2 and its subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH).[2][3] The structural features of anandamide, particularly its long-chain fatty acid tail and its ethanolamine (B43304) head group, are critical for its biological activity.

Recently, synthetic compounds structurally related to anandamide have garnered significant interest for their potential to modulate the ECS. One such compound is this compound, a member of the macamide family.[4] Its structural resemblance to anandamide, specifically the oleoyl (B10858665) fatty acid chain, has led to investigations into its potential as a therapeutic agent, primarily through the inhibition of FAAH.[4][5] This guide aims to provide a detailed comparison of these two molecules, focusing on their structural similarities, known biological activities, and the methodologies used to assess them.

Structural Comparison

The structural similarity between anandamide and this compound is rooted in their shared fatty acid amide core. Both molecules possess a long, lipophilic acyl chain attached to a polar head group via an amide linkage.

-

Anandamide (N-arachidonoylethanolamine): Features a 20-carbon arachidonoyl chain with four cis double bonds and an ethanolamine head group.

-

This compound: Contains an 18-carbon oleoyl chain with one cis double bond and a more complex N-(3-methoxybenzyl) head group.

The key difference lies in the head group, where anandamide's simple ethanolamine is replaced by a substituted benzyl (B1604629) group in this compound. This modification significantly alters the molecule's polarity and steric bulk, which in turn is expected to influence its interaction with biological targets.

Quantitative Biological Data

A comprehensive review of the literature reveals a significant amount of quantitative data for anandamide's interaction with the endocannabinoid system. However, there is a notable lack of specific quantitative data for this compound regarding its receptor binding affinities and, to a lesser extent, its FAAH inhibitory potency.

Table 1: Receptor Binding Affinities and FAAH Inhibition of Anandamide

| Compound | Target | Species/Assay System | Binding Affinity (Kᵢ) / Potency (IC₅₀) | Reference(s) |

| Anandamide | CB1 Receptor | Rat Brain Membranes | 428 nM (Kᵢ) | [6] |

| Anandamide | CB1 Receptor | Human CB1 transfected HEK-293T cells | 115 nM - 543 nM (Kᵢ) | [6] |

| Anandamide | CB2 Receptor | Not specified | Weak partial agonist | [3] |

| Anandamide | FAAH | Human | ~5 nM (IC₅₀ for URB597, a potent FAAH inhibitor) | [7] |

Note: Specific IC₅₀ or Kᵢ values for the direct inhibition of FAAH by anandamide are less commonly reported as it is a substrate that is rapidly hydrolyzed. The potency of FAAH inhibitors is often used as an indirect measure of their effect on anandamide levels.[7]

Data for this compound:

Signaling Pathways

Anandamide Retrograde Signaling

Anandamide functions as a retrograde messenger in the central nervous system, modulating synaptic transmission.

Caption: Anandamide retrograde signaling pathway.

Proposed Mechanism of this compound

This compound is hypothesized to exert its effects primarily by inhibiting FAAH in the postsynaptic neuron. This would lead to an increase in the local concentration of anandamide, thereby potentiating its retrograde signaling effects at the CB1 receptor.

Caption: Proposed FAAH inhibition by this compound.

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Caption: Cannabinoid receptor binding assay workflow.

Methodology:

-

Membrane Preparation: CB1 receptor-containing membranes are prepared from rat brain tissue or from cells stably expressing the human CB1 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

FAAH Inhibitor Screening Assay

This protocol outlines a fluorescence-based assay to screen for inhibitors of FAAH activity.

Caption: FAAH inhibitor screening assay workflow.

Methodology:

-

Enzyme and Substrate: Recombinant human FAAH and a fluorogenic substrate, such as AMC-arachidonoyl amide, are used.

-

Assay Buffer: A suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) is prepared.

-

Pre-incubation: The test compound is pre-incubated with FAAH to allow for potential time-dependent inhibition.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by FAAH to release a fluorescent product (7-amino-4-methylcoumarin), is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC₅₀ value is then determined from a dose-response curve.

Discussion and Future Directions

The structural analogy between this compound and anandamide provides a strong rationale for investigating the former as a modulator of the endocannabinoid system. The available evidence, primarily from in silico and qualitative in vitro studies, points towards FAAH inhibition as a likely mechanism of action for this compound.[4][9] By inhibiting FAAH, this macamide has the potential to elevate endogenous anandamide levels, thereby indirectly activating cannabinoid receptors and producing a range of physiological effects.

However, the current body of research presents a significant knowledge gap. There is a pressing need for direct, quantitative comparisons of this compound and anandamide. Specifically, future research should focus on:

-

Determining the IC₅₀ and Kᵢ values of this compound for FAAH inhibition using standardized enzymatic assays.

-

Assessing the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors to determine if it has any direct receptor activity.

-

Conducting in vivo studies to correlate the in vitro findings with physiological effects and to evaluate the therapeutic potential of this compound.

Addressing these research questions will provide a clearer understanding of the pharmacological profile of this compound and its potential as a novel therapeutic agent targeting the endocannabinoid system.

Conclusion

This compound holds promise as a modulator of the endocannabinoid system due to its structural similarity to anandamide and its demonstrated potential as a FAAH inhibitor. This technical guide has provided a comprehensive overview of the current state of knowledge, including a comparison of their structures, a summary of available quantitative data for anandamide, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathways. The conspicuous absence of quantitative data for this compound underscores the need for further research to fully elucidate its pharmacological properties and therapeutic potential. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of this and similar compounds.

References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anandamide - Wikipedia [en.wikipedia.org]

- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl Oleamide: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl oleamide (B13806), a naturally occurring fatty acid amide, has garnered significant attention in the scientific community for its diverse biological activities. As a member of the macamide family of compounds, it is primarily found in the Peruvian plant Lepidium meyenii (Maca). This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of N-benzyl oleamide. It further delves into its roles as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), and as a modulator of the NF-κB and Nrf2 signaling pathways. This document includes detailed experimental protocols for its synthesis and biological evaluation, alongside quantitative data and visual representations of its mechanisms of action to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

N-benzyl oleamide is a prominent member of a class of secondary metabolites known as macamides, which are uniquely found in the hypocotyls of the Maca plant (Lepidium meyenii), a crop cultivated in the high Andes of Peru.[1] While the traditional use of Maca for nutritional and medicinal purposes spans centuries, the scientific characterization of its chemical constituents is a more recent endeavor.

The discovery of N-benzyl oleamide is intrinsically linked to the broader investigation of macamides. While it is challenging to pinpoint the exact first isolation of N-benzyl oleamide, early comprehensive studies on the chemical composition of Maca in the late 20th and early 21st centuries led to the identification and characterization of several macamides, including N-benzyl oleamide. These compounds are N-benzylamides of long-chain fatty acids.[1] Research has shown that the concentration of N-benzyl oleamide and other macamides can vary significantly in commercial Maca products, with total macamide concentrations ranging from less than 0.1 mg/g to over 3 mg/g of the dried root.[1][2]

Physicochemical Properties

N-benzyl oleamide is a lipid-soluble molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C25H41NO | [3] |

| Molecular Weight | 371.6 g/mol | [3] |

| IUPAC Name | (9Z)-N-benzyloctadec-9-enamide | [3] |

| CAS Number | 101762-87-2 | [4] |

| Appearance | Waxy solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. Insoluble in water. |

Synthesis

N-benzyl oleamide can be synthesized through the amidation of oleic acid with benzylamine (B48309). A common laboratory-scale synthesis involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Synthesis of N-benzyl oleamide

Materials:

-

Oleic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of oleic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure N-benzyl oleamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[5]

Biological Activity and Mechanisms of Action

N-benzyl oleamide exhibits a range of biological activities, primarily through its interaction with key enzymatic and signaling pathways involved in inflammation and pain.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, N-benzyl oleamide increases the endogenous levels of these signaling lipids, leading to analgesic and anti-inflammatory effects.[6]

Inhibition of Soluble Epoxide Hydrolase (sEH)

sEH metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH by N-benzyl oleamide increases the bioavailability of EpFAs, thereby potentiating their beneficial effects.[1][2]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. N-benzyl oleamide has been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.[7]

Activation of Nrf2 Signaling

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. N-benzyl oleamide can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response.[7]

Quantitative Data

The following table summarizes the reported in vitro biological activities of N-benzyl oleamide.

| Target | Assay Type | Cell Line/Enzyme Source | Activity Metric | Value | Reference |

| Human FAAH | Inhibition Assay | Recombinant Human FAAH | IC50 | 7.9 µM | |

| Human sEH | Inhibition Assay | Recombinant Human sEH | IC50 | ~20-300 nM | [2][8] |

| Mouse sEH | Inhibition Assay | Recombinant Mouse sEH | IC50 | ~20-300 nM | [2][8] |

| Rat sEH | Inhibition Assay | Recombinant Rat sEH | IC50 | ~20-300 nM | [2][8] |

| NF-κB | Inhibition Assay | CCD-1109Sk, MRC-5, RWPE-1 | IC50 | 6.50-8.37 µM | [7] |

| Nrf2 | Transactivation Assay | Brain cell lines (C8-D1 A, Neuro-2a, EOC 13.31) | EC50 | Not specifically reported for N-benzyl oleamide, but analogues show high potency | [7] |

Experimental Protocols for Biological Assays

FAAH Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

N-benzyl oleamide (test compound)

-

Positive control (e.g., JZL195)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Dissolve N-benzyl oleamide and the positive control in DMSO to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.[9]

-

Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration using the FAAH Assay Buffer.

-

Assay:

-

Add FAAH Assay Buffer to the wells of the 96-well plate.

-

Add the diluted test compound or control solutions to the respective wells.

-

Add the diluted FAAH enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a period of 30-60 minutes.[6]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

sEH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.

Materials:

-

Human recombinant sEH enzyme

-

sEH Assay Buffer

-

sEH Substrate (e.g., PHOME)

-

N-benzyl oleamide (test compound)

-

Positive control (e.g., AUDA)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of N-benzyl oleamide and a positive control in a suitable solvent (e.g., DMSO).[10]

-

Assay:

-

Add sEH Assay Buffer to the wells of the 96-well plate.

-

Add the test compound or control solutions.

-

Add the diluted sEH enzyme solution.

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the sEH substrate.

-

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm over time.[10][11]

-

Data Analysis: Calculate the reaction rates and determine the IC50 value as described for the FAAH assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB signaling pathway.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

-

Cell culture medium and supplements

-

N-benzyl oleamide (test compound)

-

Inducing agent (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

96-well cell culture plate (white, opaque)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of N-benzyl oleamide for a specified time (e.g., 1-2 hours).

-

Induction: Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-8 hours).

-

Lysis and Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percent inhibition of NF-κB activation. Determine the IC50 value.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway through a luciferase reporter driven by an Antioxidant Response Element (ARE).

Materials:

-

Cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., HepG2)

-

Cell culture medium and supplements

-

N-benzyl oleamide (test compound)

-

Positive control (e.g., sulforaphane)

-

Luciferase assay reagent

-

96-well cell culture plate (white, opaque)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of N-benzyl oleamide and a positive control.

-

Incubation: Incubate the cells for a period sufficient for Nrf2 activation and luciferase expression (e.g., 12-24 hours).

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity as described for the NF-κB assay.

-

Data Analysis: Calculate the fold activation of Nrf2 compared to the vehicle control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-benzyl oleamide and a general experimental workflow for its characterization.

Caption: FAAH Inhibition by N-Benzyl Oleamide.

Caption: sEH Inhibition by N-Benzyl Oleamide.

Caption: Modulation of NF-κB and Nrf2 Pathways.

Caption: Experimental Workflow for N-Benzyl Oleamide.

Conclusion

N-benzyl oleamide stands out as a natural product with significant therapeutic potential, primarily owing to its inhibitory effects on FAAH and sEH, and its modulatory actions on the NF-κB and Nrf2 pathways. This in-depth technical guide provides a foundational resource for researchers, offering insights into its origins, methods for its synthesis, and detailed protocols for evaluating its biological activity. The presented quantitative data and pathway diagrams further elucidate its mechanisms of action, paving the way for future research and development of N-benzyl oleamide and its analogues as novel therapeutic agents for inflammatory and pain-related disorders.

References

- 1. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyloleamide | C25H41NO | CID 49865534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Neuroprotective Effects of N-(3-Methoxybenzyl)oleamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide, a synthetic macamide, has emerged as a promising candidate for neuroprotection, primarily through its activity within the endocannabinoid system. Structurally analogous to the endogenous cannabinoid anandamide (B1667382), its primary mechanism of action is believed to be the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. This inhibition leads to an increase in endogenous anandamide levels, which in turn is thought to confer neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including available quantitative data, proposed mechanisms of action, and detailed experimental protocols for its investigation. While in vivo studies have demonstrated its anticonvulsant effects, a proxy for neuroprotection, direct in vitro evidence of its neuroprotective capacity against insults like oxidative stress or excitotoxicity is still emerging. This document aims to consolidate existing knowledge and provide a framework for future research in this area.

Introduction

Macamides, a class of N-benzyl fatty acid amides found in the Maca plant (Lepidium meyenii), have garnered significant interest for their therapeutic potential in a range of neurological disorders.[1] this compound (also referred to as 3-MBO or MAC 18:1) is a synthetic derivative that has been investigated for its neuroprotective and anticonvulsant activities.[1][2] Its structural similarity to anandamide suggests a mode of action centered on the modulation of the endocannabinoid system, a key regulator of neuronal function and homeostasis.[2] This guide will delve into the technical details of its neuroprotective effects, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data

The primary quantitative data available for this compound pertains to its in vivo anticonvulsant effects in a pilocarpine-induced status epilepticus model in rats. This is a recognized model for assessing neuroprotection against seizure-induced neuronal damage.

| Parameter | Compound | Dose | Effect | Time Point | Reference |

| Seizure Inhibition (%) | This compound (3-MBO) | 5.0 mg/kg | No significant mitigation of status epilepticus signs | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Seizure Inhibition (%) | This compound (3-MBO) | 10.0 mg/kg | No significant mitigation of status epilepticus signs | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Seizure Inhibition (%) | This compound (3-MBO) | 15.0 mg/kg | ~50-60% inhibition | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Seizure Inhibition (%) | This compound (3-MBO) | 20.0 mg/kg | ~70-80% inhibition | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Seizure Inhibition (%) | This compound (3-MBO) | 25.0 mg/kg | ~80-90% inhibition | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Seizure Inhibition (%) | This compound (3-MBO) | 30.0 mg/kg | >90% inhibition | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Comparative Compound | |||||

| Seizure Inhibition (%) | Diazepam | 4.0 mg/kg (i.v.) | 100% (Reference) | 0.25, 0.5, 1.0, 2.0 h | [2] |

| Seizure Inhibition (%) | Carbamazepine (B1668303) | 30.0 mg/kg (i.p.) | ~78-92% inhibition | 0.25, 0.5, 1.0, 2.0 h | [2] |

Mechanism of Action and Signaling Pathways

The principal proposed mechanism for the neuroprotective effects of this compound is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.

FAAH Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound is thought to increase the synaptic levels and duration of action of anandamide. This enhancement of endocannabinoid signaling is associated with neuroprotective outcomes. In silico molecular docking studies suggest that this compound binds to the active site of FAAH, potentially acting as a "plug" to the membrane access channel, thereby preventing the entry and degradation of anandamide.[2]

Potential Downstream Pathways

While direct evidence for this compound is limited, the neuroprotective effects of enhanced anandamide signaling and other macamides are known to involve multiple downstream pathways. These represent putative targets for this compound and warrant further investigation.

-

Anti-Apoptotic Pathways: Enhanced endocannabinoid signaling can activate pro-survival pathways such as the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins like Bax and the activation of anti-apoptotic proteins like Bcl-2.[3]

-

Anti-Inflammatory Pathways: Cannabinoid receptor activation can suppress the production of pro-inflammatory cytokines, which are key mediators of neuroinflammation and secondary neuronal injury.[4]

-

Modulation of Oxidative Stress: The endocannabinoid system is implicated in the regulation of oxidative stress. Enhanced anandamide signaling may lead to a reduction in reactive oxygen species (ROS) and an increase in endogenous antioxidants like glutathione (B108866) (GSH).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

In Vivo Anticonvulsant Activity in a Pilocarpine-Induced Seizure Model

This protocol is adapted from the study by Vera-López et al. (2025).[2]

-

Animal Model: Male Sprague Dawley rats.

-

Induction of Status Epilepticus: Administer a single intraperitoneal (i.p.) injection of pilocarpine (B147212) (350 mg/kg).

-

Test Compound Administration: Administer this compound (3-MBO) at various doses (e.g., 5, 10, 15, 20, 25, 30 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.

-

Control Groups: Include a vehicle control group, a positive control group receiving diazepam (4.0 mg/kg, i.v.), and another positive control group receiving carbamazepine (30.0 mg/kg, i.p.).

-

Behavioral Assessment: Monitor and score seizure activity at regular intervals (e.g., 0.25, 0.5, 1.0, and 2.0 hours post-pilocarpine) using the Racine scale.

-

Data Analysis: Calculate the percentage of seizure inhibition for each treatment group relative to the diazepam control group.

In Vitro FAAH Inhibition Assay (Generalized Protocol)

This is a generalized protocol for determining the inhibitory activity of a test compound against FAAH.

-

Enzyme Source: Homogenates of rat brain tissue or commercially available recombinant human FAAH.

-

Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA).

-

Assay Buffer: Prepare a suitable buffer, for example, 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Procedure:

-

Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMCA).

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound by fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay Against Oxidative Stress (Generalized Protocol)

This protocol describes a general method for assessing the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells.

-

Induction of Oxidative Stress: Treat cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) (which induces oxidative stress in HT22 cells).

-

Test Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing oxidative stress.

-

Assessment of Cell Viability: After the treatment period (e.g., 24 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution to the cells and incubate.

-

Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Assessment of Oxidative Stress Markers (Optional):

-

Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

-

Glutathione (GSH): Measure intracellular GSH levels using a commercially available kit.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Determine the EC50 value for the neuroprotective effect of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, with in vivo studies confirming its anticonvulsant properties. The primary mechanism of action is strongly suggested to be the inhibition of FAAH, leading to an elevation of endogenous anandamide levels. However, a comprehensive understanding of its neuroprotective profile requires further investigation.

Future research should focus on:

-

In vitro validation of neuroprotection: Conducting studies to directly assess the protective effects of this compound against various neurotoxic insults, such as oxidative stress, excitotoxicity, and neuroinflammation, in relevant neuronal cell models.

-

Elucidation of downstream signaling pathways: Investigating the specific intracellular signaling cascades modulated by this compound downstream of FAAH inhibition and potential cannabinoid receptor activation.

-

Pharmacokinetic and safety profiling: Comprehensive studies to determine the pharmacokinetic properties and assess the long-term safety of this compound to support its potential clinical development.

By addressing these research gaps, a more complete picture of the therapeutic potential of this compound in the context of a range of neurological disorders can be established.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study [mdpi.com]

- 3. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Anticonvulsant Potential of N-(3-Methoxybenzyl)oleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide (N-MBO), a synthetic macamide, has emerged as a promising candidate in the search for novel anticonvulsant therapies. Structurally similar to the endogenous cannabinoid anandamide (B1667382), this compound exhibits significant neuroprotective effects. This technical guide provides an in-depth analysis of the anticonvulsant properties of N-MBO, detailing its mechanism of action, efficacy data from preclinical studies, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of N-MBO as a potential therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing inadequate seizure control with currently available medications.[1][2] The endocannabinoid system has been identified as a key modulator of neuronal excitability, and targeting this system presents a viable strategy for the development of new antiepileptic drugs.[1][2][3] Fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide, is a particularly attractive therapeutic target.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its neuroprotective and anticonvulsant effects.[1][2][3]

This compound is a synthetic macamide that has demonstrated notable anticonvulsant activity in preclinical models.[1] This document synthesizes the current knowledge on N-MBO, focusing on its pharmacological profile and the methodologies used to elucidate its effects.

Mechanism of Action: Targeting the Endocannabinoid System

The primary proposed mechanism for the anticonvulsant action of this compound involves the inhibition of the FAAH enzyme.[1][2][3] Due to its structural similarity to anandamide, N-MBO is hypothesized to interact with the active site of FAAH, preventing the breakdown of anandamide.[1][2][3] This leads to an accumulation of anandamide in the synaptic cleft, potentiating its activation of cannabinoid receptors (CB1), which are known to modulate neuronal excitability and reduce seizure susceptibility.[3]

In silico molecular docking and dynamics simulations have suggested a strong energetic affinity of N-MBO for the rat FAAH (rFAAH) enzyme.[1][2] These studies indicate a potential "plugging" effect on the membrane access channel of the enzyme, effectively blocking substrate entry to the catalytic site.[1][2]

Caption: Proposed mechanism of action for this compound (N-MBO).

Quantitative Efficacy Data

The anticonvulsant efficacy of this compound has been evaluated in a pilocarpine-induced status epilepticus model in male Sprague Dawley rats.[1][2] The following tables summarize the key quantitative findings from this research.

Table 1: Anticonvulsant Effect of this compound (N-MBO) in the Pilocarpine-Induced Seizure Model

| Dose (mg/kg) | Anticonvulsant Response (% of Diazepam) |

| 5.0 | Ineffective |

| 10.0 | Ineffective |

| 15.0 | Mild |

| 20.0 | > 89.0% |

| 25.0 | > 89.0% |

| 30.0 | > 89.0% |

Data extracted from Vera-López et al., 2025.[1]

Table 2: Median Effective Dose (ED50) of this compound (N-MBO)

| Time Post-Administration | ED50 (mg/kg) |

| 0.25 h | 12.0 |

| 0.5 h | 10.5 |

| 1.0 h | 9.1 |

| 2.0 h | 11.2 |

Data extracted from Vera-López et al., 2025.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo and in silico evaluation of this compound's anticonvulsant properties.

In Vivo Pilocarpine-Induced Status Epilepticus Model

This model is a well-established method for inducing seizures in rodents that mimic aspects of human temporal lobe epilepsy.

Caption: Experimental workflow for the in vivo pilocarpine-induced seizure model.

Animals: Male Sprague Dawley rats were used in the study.[1][2]

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at various doses.[1] Control groups received vehicle, diazepam, or carbamazepine.[1]

Seizure Induction: Status epilepticus was induced by an intraperitoneal injection of pilocarpine.[1][2]

Behavioral Assessment: Seizure activity was monitored and scored according to the Racine scale, a standardized method for quantifying seizure severity.[1][2] Observations were made at 0.25, 0.5, 1.0, and 2.0 hours post-treatment.[1]

In Silico Analysis

Computational methods were employed to investigate the molecular interactions between N-MBO and the FAAH enzyme.

Caption: Workflow for the in silico analysis of N-MBO and FAAH interaction.

Molecular Docking: This technique was used to predict the preferred binding orientation of N-MBO to the FAAH enzyme.[1][2]